molecular formula C24H26O6 B1241749 Rubraxanthone

Rubraxanthone

Cat. No. B1241749
M. Wt: 410.5 g/mol
InChI Key: JLTSTSRANGPLOQ-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rubraxanthone is a member of the class of xanthones that is 9H-xanthen-9-one substituted by hydroxy groups at positions 3, 6 and 8, a geranyl group at position 1 and a methoxy group at position 2. Isolated from Mesua and Garcinia dioica, it exhibits antibacterial and cytotoxic activities. It has a role as a metabolite, an antineoplastic agent and an antibacterial agent. It is an aromatic ether, a polyphenol and a member of xanthones.

Scientific Research Applications

In Vitro Inhibitory Effect

Rubraxanthone, isolated from Garcinia parvifolia, exhibits a strong inhibitory effect on platelet-activating factor (PAF) binding to rabbit platelets. It showed significant inhibition, indicating potential therapeutic applications in conditions involving PAF (Jantan, Pisar, Idris, Taher, & Ali, 2002).

Determination in Plant Latex

A reverse phase-high performance liquid chromatography (RP-HPLC) technique was developed for the determination of rubraxanthone in the latex of Garcinia cowa. This method is essential for preventing counterfeiting and ensuring the quality of plant extracts containing rubraxanthone (Dachriyanus, Asjar, & Susanti, 2017).

Cytotoxicity and Anticancer Potential

Rubraxanthone has demonstrated cytotoxicity against various cancer cell lines, indicating its potential as an anti-cancer agent. For instance, it showed high activity against MCF-7 cells (Kijjoa et al., 2008). Additionally, rubraxanthone and γ-Mangostin have been identified as potential lead compounds for anti-cancer activity against CEM-SS cell lines (Ee et al., 2006).

Anti-inflammatory Activity

Rubraxanthone isolated from the stem bark of Garcinia cowa exhibited weak inhibition of nitric oxide, indicating a potential role in anti-inflammatory treatments. However, it maintained a significant level of cell viability, suggesting a safer profile for therapeutic use (Wahyuni et al., 2016).

Antiplatelet Aggregation Activity

Studies on compounds from Guttiferae species, including rubraxanthone, revealed its ability to inhibit platelet aggregation in human whole blood, suggesting a role in cardiovascular therapies (Jantan et al., 2009).

properties

Product Name

Rubraxanthone

Molecular Formula

C24H26O6

Molecular Weight

410.5 g/mol

IUPAC Name

1-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,6,8-trihydroxy-2-methoxyxanthen-9-one

InChI

InChI=1S/C24H26O6/c1-13(2)6-5-7-14(3)8-9-16-21-20(12-18(27)24(16)29-4)30-19-11-15(25)10-17(26)22(19)23(21)28/h6,8,10-12,25-27H,5,7,9H2,1-4H3/b14-8+

InChI Key

JLTSTSRANGPLOQ-RIYZIHGNSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)OC)/C)C

Canonical SMILES

CC(=CCCC(=CCC1=C(C(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)OC)C)C

synonyms

ubra-xanthone
rubraxanthone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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